PZ-Peptide

Description

Properties

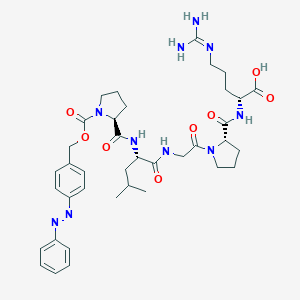

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N10O8/c1-24(2)21-29(33(50)42-22-32(49)47-19-7-12-30(47)34(51)43-28(36(53)54)11-6-18-41-37(39)40)44-35(52)31-13-8-20-48(31)38(55)56-23-25-14-16-27(17-15-25)46-45-26-9-4-3-5-10-26/h3-5,9-10,14-17,24,28-31H,6-8,11-13,18-23H2,1-2H3,(H,42,50)(H,43,51)(H,44,52)(H,53,54)(H4,39,40,41)/t28-,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJYNHBZKOQNNI-BHSUFKTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)OCC3=CC=C(C=C3)N=NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17011-78-8 | |

| Record name | PZ-Peptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017011788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2-[1-[N-[N-[1-[[[4-(phenylazo)phenyl]methoxy]carbonyl]-L-prolyl]-L-leucyl]glycyl]-L-prolyl]-D-arginine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Structural Elucidation of PZ-Peptide: A Synthetic Substrate for Collagenolytic Activity

This technical guide provides a comprehensive analysis of the structure of PZ-Peptide, a chromogenic substrate pivotal for the characterization of collagenolytic enzymes. We will delve into its molecular architecture, the rationale behind its design, and its interaction with PZ-peptidases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of collagen metabolism and the enzymes that regulate it.

Introduction: The Significance of this compound in Collagen Research

The breakdown of collagen, the most abundant protein in mammals, is a fundamental process in both normal physiology and various pathological conditions. The enzymes responsible for this degradation, collagenases and other peptidases, are therefore of significant research interest. To study these enzymes, specific and reliable substrates are required. This compound is a synthetic molecule designed to mimic the collagen cleavage site, enabling a straightforward and quantifiable measure of enzyme activity.[1][2] It is not a naturally occurring peptide but a tool for biochemical assays.

The designation "this compound" most commonly refers to the synthetic substrate with the chemical structure 4-phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg (Pz-PLGPR).[1][2][3][4][5][6] This guide will focus on the structural components of this molecule and its utility in enzymatic assays.

The Molecular Architecture of this compound (Pz-PLGPR)

The structure of this compound is a carefully designed chimera of a peptide sequence and chemical modifications that confer its specific properties as an enzyme substrate.

Primary Structure: The Amino Acid Sequence

The core of the this compound is a pentapeptide with the sequence Pro-Leu-Gly-Pro-Arg . This sequence is not arbitrary; it mimics a characteristic cleavage site in collagen.[1][2][4]

-

Proline (Pro): The high proline content is characteristic of collagen's triple helical structure.

-

Leucine (Leu) and Glycine (Gly): Bacterial collagenases typically cleave the peptide bond between a neutral amino acid (like Leucine) and Glycine.[1]

-

D-Arginine (D-Arg): The use of a D-amino acid at the C-terminus provides resistance to degradation by common exopeptidases, ensuring that the observed cleavage is specific to the endopeptidases under investigation.

N-Terminal Modification: The Chromogenic Reporter Group

The N-terminus of the peptide is blocked with a 4-phenylazobenzyloxycarbonyl (PZ) group. This bulky, chromophoric group serves two primary functions:

-

Enzyme Recognition: It contributes to the substrate's affinity for the active site of certain peptidases.

-

Spectrophotometric Detection: Upon enzymatic cleavage of the peptide backbone, the PZ-containing fragment can be separated from the rest of the peptide and quantified by measuring its absorbance, typically around 320 nm.[5]

The chemical structure of the PZ group is what gives the this compound its name and its utility in colorimetric assays.

Overall Structure Summary

The table below summarizes the key structural components of the most common this compound.

| Component | Description | Function |

| 4-phenylazobenzyloxycarbonyl (PZ) | N-terminal chromogenic blocking group. | Enables spectrophotometric detection of cleavage products. |

| L-Proline (Pro) | Amino acid residue. | Mimics collagen structure. |

| L-Leucine (Leu) | Amino acid residue. | Part of the enzyme recognition and cleavage site. |

| L-Glycine (Gly) | Amino acid residue. | Part of the enzyme recognition and cleavage site. |

| L-Proline (Pro) | Amino acid residue. | Mimics collagen structure. |

| D-Arginine (D-Arg) | C-terminal amino acid in D-configuration. | Confers resistance to exopeptidases. |

Interaction with PZ-Peptidases: A Functional Perspective on Structure

This compound is specifically designed as a substrate for a class of enzymes known as PZ-peptidases. These enzymes are distinct from true collagenases in that they can cleave small synthetic substrates like this compound but do not act on the intact, triple-helical collagen protein.[1][2][4][6] They are thought to be involved in the further degradation of collagen fragments.[7]

The interaction between this compound and a PZ-peptidase is a classic example of enzyme-substrate recognition. The peptide sequence fits into the active site of the enzyme, positioning the Leu-Gly bond for hydrolysis.

The Cleavage Reaction

Bacterial collagenases and PZ-peptidases cleave the this compound at the Leu-Gly bond.[1] This reaction yields two smaller fragments:

-

PZ-Pro-Leu

-

Gly-Pro-D-Arg

The more hydrophobic PZ-Pro-Leu fragment can then be extracted and quantified to determine the rate of the enzymatic reaction.[1]

Visualizing the Cleavage Workflow

The following diagram illustrates the enzymatic cleavage of this compound and the subsequent detection step.

Caption: Workflow for PZ-Peptidase activity assay using this compound.

Experimental Protocol: PZ-Peptidase Activity Assay

This protocol provides a generalized method for measuring PZ-peptidase activity. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental conditions.

Materials:

-

This compound (Pz-PLGPR) stock solution

-

Enzyme solution (e.g., purified PZ-peptidase or bacterial collagenase)

-

Assay buffer (e.g., Tris-HCl with CaCl2, pH 7.1)

-

Citric acid solution (for reaction termination)

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, enzyme solution, and this compound stock solution. Initiate the reaction by adding the substrate last.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding the citric acid solution.

-

Extraction: Add ethyl acetate to the tube, vortex thoroughly to extract the PZ-Pro-Leu fragment into the organic phase.

-

Phase Separation: Centrifuge the tube to separate the aqueous and organic phases.

-

Measurement: Carefully transfer the upper ethyl acetate layer to a cuvette and measure the absorbance at 320 nm.

-

Calculation: Determine the amount of cleaved substrate based on a standard curve of the PZ-Pro-Leu product.

The Structure of PZ-Peptidases: The Catalytic Counterpart

Understanding the structure of the enzyme that acts upon this compound provides crucial context. The structure of PZ-peptidase A from Geobacillus collagenovorans has been solved by X-ray crystallography (PDB ID: 3AHM).[4]

Unlike some peptidases that have an open cleft, PZ-peptidase A has a more globular structure with a tunnel leading to the active site.[2][4][6] This structural feature suggests a mechanism where the peptide substrate enters through a gateway, is cleaved within the central tunnel at the active site, and the products are then released.[2][4][6]

The following diagram illustrates the substrate entering the enzyme's catalytic tunnel.

Caption: Substrate interaction with the PZ-Peptidase A catalytic tunnel.

Conclusion

The this compound, specifically Pz-PLGPR, is a cornerstone tool in the study of collagen metabolism. Its structure is a testament to rational substrate design, incorporating a collagen-mimetic sequence, a chromogenic reporter group, and features that ensure assay specificity. By understanding the molecular architecture of this synthetic peptide and the structure of its corresponding enzymes, researchers can effectively probe the activity of peptidases involved in collagen turnover, paving the way for new insights in biology and medicine.

References

-

Gonnelli, M., et al. Purification and properties of a collagen peptidase (PZ-peptidase) from rabbit serum. PubMed. Available at: [Link]

-

Matsushita, O., et al. Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen- Degrading Thermophile, Geobacillus collagenovorans MO-1. National Center for Biotechnology Information. Available at: [Link]

-

RCSB Protein Data Bank. 3AHM: Pz peptidase a. Available at: [Link]

-

Kawasaki, A., et al. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides. Journal of Biological Chemistry. Available at: [Link]

-

Miyake, Y., et al. Participation of Pz peptidases A and B in collagen degradation. ResearchGate. Available at: [Link]

-

Kawasaki, A., et al. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides. Semantic Scholar. Available at: [Link]

-

Nagelschmidt, M., Unger, T., & Struck, H. [Pz peptidase activity in serum (author's transl)]. PubMed. Available at: [Link]

Sources

- 1. Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen- Degrading Thermophile, Geobacillus collagenovorans MO-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides: X-RAY CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF PZ-PEPTIDASE A REVEALS DIFFERENCES FROM MAMMALIAN THIMET OLIGOPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification and properties of a collagen peptidase (PZ-peptidase) from rabbit serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides | Semantic Scholar [semanticscholar.org]

- 7. [Pz peptidase activity in serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Purification of PZ-Peptide: A Technical Guide for Researchers

This guide provides an in-depth exploration of the synthesis and purification of PZ-Peptide, a chromogenic substrate widely recognized for its application in the study of collagenases and other peptidases. Known chemically as 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-d-Arg, this peptide's synthesis and purification present unique challenges and require a nuanced understanding of peptide chemistry. This document will serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale to empower effective and efficient production of this critical research tool.

Introduction to this compound: Structure and Utility

This compound is a synthetic pentapeptide with the sequence Pro-Leu-Gly-Pro-d-Arg. Its defining feature is the 4-phenylazobenzyloxycarbonyl (Pz) group attached to the N-terminus of proline. This Pz group acts as a chromophore, rendering the peptide colored and allowing for spectrophotometric monitoring of its cleavage. The peptide sequence itself is designed to mimic a cleavage site in collagen, making it a valuable substrate for assaying the activity of collagenases and other proteases that recognize this motif.

The D-arginine at the C-terminus is a strategic inclusion to prevent cleavage by carboxypeptidases, thereby increasing the specificity of the assay for endopeptidases. Understanding the enzymatic cleavage of this compound provides crucial insights into the mechanisms of tissue remodeling, inflammation, and other physiological and pathological processes where collagen metabolism is a key factor.

Strategic Approaches to this compound Synthesis

The synthesis of this compound can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between these methods depends on the desired scale of production, available resources, and the specific purity requirements of the final product.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the most common method for synthesizing peptides of moderate length, offering advantages in terms of ease of purification of intermediates and the potential for automation.[1][2] The peptide is assembled stepwise while anchored to an insoluble resin support, with excess reagents and byproducts washed away after each step.[2]

Key Considerations for SPPS of this compound:

-

Resin Selection: A key decision in SPPS is the choice of the solid support. For the synthesis of a C-terminal amide, a Rink Amide resin is a suitable choice. If a C-terminal acid is desired, a Wang or Merrifield resin would be appropriate.

-

Protecting Group Strategy: The widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy is well-suited for the synthesis of this compound.[3] This strategy employs the base-labile Fmoc group for temporary protection of the α-amino group of the growing peptide chain and acid-labile protecting groups for the side chains of the amino acids.

-

Arginine Side-Chain Protection: The guanidinium group of arginine is highly basic and requires robust protection to prevent side reactions.[4][5] Commonly used protecting groups for arginine in Fmoc-SPPS include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). Pbf is generally preferred due to its increased acid lability, allowing for milder cleavage conditions.[4]

-

-

Coupling Reagents: Efficient peptide bond formation is critical for high-yield synthesis. Carbodiimide-based reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are effective. Alternatively, uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer rapid and efficient coupling with a lower risk of racemization.

-

Introduction of the Pz Group: The 4-phenylazobenzyloxycarbonyl (Pz) group is typically introduced at the final step of the synthesis, after the complete peptide sequence has been assembled on the resin. This is achieved by reacting the deprotected N-terminus of the peptide-resin with 4-phenylazobenzyloxycarbonyl chloride or another activated Pz derivative.

Experimental Workflow: SPPS of this compound

Sources

A-Technical-Guide-to-the-Mechanism-of-PZ-Peptide-Hydrolysis-by-Collagenase

Abstract

This technical guide provides an in-depth examination of the enzymatic hydrolysis of the synthetic chromogenic substrate, Phenylazobenzyl-oxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (PZ-Peptide), by bacterial collagenase, primarily from Clostridium histolyticum. Intended for researchers, scientists, and drug development professionals, this document elucidates the core molecular mechanisms, presents detailed protocols for quantifying enzymatic activity, and offers expert insights into the causality behind experimental design. We will explore the intricate structure of bacterial collagenase, the critical role of its zinc-dependent active site, and the step-by-step process of substrate recognition, cleavage, and product release. This guide integrates theoretical knowledge with practical, field-proven methodologies to create a self-validating framework for the study of collagenase activity.

Introduction

The Significance of Collagenase in Biology and Disease

Collagenases are a class of enzymes responsible for degrading collagen, the most abundant protein in the animal kingdom and the primary structural component of connective tissues.[1][2] These enzymes play a pivotal role in numerous physiological processes, including tissue remodeling, wound healing, and embryonic development.[3][4] However, the dysregulation of collagenase activity is implicated in a wide range of pathologies such as arthritis, cancer metastasis, and fibrosis.[2][4] Consequently, the ability to accurately measure and understand collagenase activity is of paramount importance in both basic research and clinical applications.[5]

From Natural Collagen to Synthetic Peptides

While native, triple-helical collagen is the physiological substrate, its complex, insoluble nature makes it challenging for routine quantitative assays.[1][6] This led to the development of synthetic peptide substrates that mimic the specific recognition sequences targeted by collagenases.[3] These peptides offer superior solubility, purity, and convenience for developing high-throughput, reproducible assays.

Introducing the this compound: A Chromogenic Substrate

The this compound, chemically known as 4-Phenylazobenzyloxycarbonyl-L-Prolyl-L-Leucyl-L-Glycyl-L-Prolyl-D-Arginine (Pz-Pro-Leu-Gly-Pro-D-Arg), is a widely used chromogenic substrate for detecting collagenase activity.[7][8][9] Its design incorporates a key recognition sequence for many bacterial collagenases and a chromophore (Pz group) that allows for spectrophotometric detection upon cleavage.[8][10]

The Molecular Machinery: Collagenase and the this compound

Structure and Function of Bacterial Collagenase (C. histolyticum)

Collagenases from the bacterium Clostridium histolyticum are among the most potent and well-studied.[1] They are large, multi-domain metalloproteinases.[3][11] The enzyme is typically composed of an N-terminal collagenase unit, which contains the catalytic machinery, and C-terminal domains responsible for binding to collagen.[3][12] These bacterial enzymes are distinct from vertebrate collagenases in that they can make multiple scissions along the collagen triple helix, leading to its complete degradation into small peptides.[12][13]

The Active Site: The Role of Zinc (Zn²⁺) and Calcium (Ca²⁺)

At the heart of the collagenase's function is its catalytic active site, which contains a crucial Zinc (Zn²⁺) ion.[2][11] This zinc ion is coordinated by several amino acid residues, typically histidines and a glutamate, forming a conserved HEXXH motif.[3][11] The Zn²⁺ ion plays a direct role in catalysis by polarizing the carbonyl group of the scissile peptide bond, making it more susceptible to nucleophilic attack by a water molecule.[2][14][15] Calcium (Ca²⁺) ions are also required for the enzyme's stability and full activity.[11][13][16] The activity can be effectively inhibited by metal-chelating agents like EDTA or 1,10-phenanthroline, which remove the essential zinc ion from the active site.[13][17]

The this compound: Structure and the Scissile Bond

The this compound is designed to mimic a collagen sequence. The specific sequence Pro-Leu-Gly-Pro is recognized by the enzyme, which cleaves the peptide bond between Leucine (Leu) and Glycine (Gly).[12][18]

-

Pz (4-Phenylazobenzyloxycarbonyl) group: This N-terminal chromophoric group allows the uncleaved peptide and the N-terminal cleavage product (Pz-Pro-Leu) to be quantified by measuring absorbance at approximately 320 nm.[8][10]

-

Scissile Bond: The Leu-Gly bond is the target for hydrolysis.[12][18]

-

D-Arginine: The C-terminal D-Arginine residue enhances the solubility of the peptide in aqueous buffers.

The Hydrolytic Mechanism: A Step-by-Step Breakdown

The hydrolysis of the this compound by collagenase is a multi-step process involving substrate binding, catalysis, and product release.

-

Substrate Binding: The this compound docks into the active site cleft of the collagenase. Specific interactions between the peptide's residues (particularly the Pro-Leu-Gly sequence) and the enzyme's binding pockets ensure proper orientation.

-

Catalytic Action:

-

The catalytic Zn²⁺ ion, coordinated by the enzyme, binds to and polarizes the carbonyl oxygen of the Leu-Gly peptide bond.

-

A nearby glutamate residue activates a water molecule, rendering it a potent nucleophile (hydroxide ion).

-

This activated water molecule attacks the polarized carbonyl carbon of the scissile bond, forming an unstable tetrahedral intermediate.[14][15]

-

The intermediate collapses, leading to the cleavage of the C-N bond. A proton is transferred to the nitrogen atom of the glycine residue, breaking the bond and forming the two product fragments.

-

-

Product Release: The two resulting peptides, Pz-Pro-Leu and Gly-Pro-D-Arg, are released from the active site, freeing the enzyme to bind to another substrate molecule.[10]

Caption: Standard workflow for the this compound collagenase assay.

Critical Parameters and Data

The "Why": Rationale Behind Assay Conditions

-

pH: The optimal pH for most bacterial collagenases is between 6.0 and 8.0. A pH of 7.1 is chosen as it mimics physiological conditions and ensures the active site residues are in their correct protonation state for catalysis. [13]* Temperature: 37°C is typically used as it is the physiological temperature for mammalian systems and is near the optimal temperature for the C. histolyticum enzyme. [13]Higher temperatures can increase activity but risk denaturing the enzyme.

-

Calcium (Ca²⁺): Calcium ions are crucial for maintaining the structural integrity and stability of the collagenase enzyme. [11][13]Their omission from the buffer will result in significantly lower or no activity.

-

Inhibitors: The assay is highly sensitive to metal chelators like EDTA, which will sequester the catalytic Zn²⁺ ion and completely inhibit the enzyme. [13]This is a key control experiment to validate that the observed activity is indeed from a metalloproteinase.

Quantitative Data Summary

The following table summarizes typical kinetic parameters reported for collagenase activity. Note that these values can vary significantly depending on the specific enzyme isoform (e.g., ColG vs. ColH), purity, and assay conditions.

| Parameter | Description | Typical Value Range | Source |

| Kₘ | Michaelis constant; substrate concentration at half Vₘₐₓ. Indicates substrate affinity. | 0.5 - 4.0 mM | [19] |

| k꜀ₐₜ | Turnover number; number of substrate molecules converted per enzyme molecule per second. | 100 - 400,000 h⁻¹ | [19] |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 6.0 - 8.0 | [13] |

| Optimal Temp. | The temperature at which the enzyme exhibits maximum activity. | 35 - 45°C | [13] |

Conclusion

The hydrolysis of the this compound provides a robust and reliable method for quantifying the activity of bacterial collagenases. A thorough understanding of the underlying mechanism—from the role of the zinc and calcium cofactors to the specific bond cleavage—is essential for accurate data interpretation and troubleshooting. The protocols and principles outlined in this guide serve as a comprehensive resource for researchers, enabling the consistent and meaningful measurement of collagenase activity, a critical parameter in both biomedical research and the development of novel therapeutics.

References

- Title: Collagenase clostridium histolyticum Source: Grokipedia URL

- Title: Collagenase - Creative Enzymes Source: Creative Enzymes URL

- Title: Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons Source: PMC - NIH URL

- Title: What is the mechanism of Collagenase ABC?

- Title: Pz-Pro-Leu-Gly-Pro-d-Arg | Synthetic Polypeptide Substrate Source: MedChemExpress URL

- Title: Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T Source: PMC - PubMed Central URL

- Title: Diversity, Structures, and Collagen-Degrading Mechanisms of Bacterial Collagenolytic Proteases Source: Applied and Environmental Microbiology - ASM Journals URL

- Title: Mechanism of action of collagenase clostridium histolyticum for clinical application Source: ResearchGate URL

- Title: Pz-Pro-Leu-Gly-Pro-D-Arg-OH Source: Bachem Products URL

- Title: Mechanism of action of Collagenase and Lysozymes Source: YouTube URL

- Title: Spectrophotometric assay for vertebrate collagenase Source: PubMed URL

- Title: COLLAGENASE Pz-Pro-Leu-Gly-Pro-D-Arg Source: Sigma-Aldrich URL

- Title: Pz-Pro-Leu-Gly-Pro-d-Arg TFA | Synthetic Polypeptide Substrate Source: MedChemExpress URL

- Title: Catalytic Mechanism of Collagen Hydrolysis by Zinc(II)

- Title: Pz-Pro-Leu-Gly-Pro-D-Arg trifluoroacetate salt Source: Sigma-Aldrich URL

- Title: Collagenase unwinds triple-helical collagen prior to peptide bond hydrolysis Source: PMC - NIH URL

- Title: Catalytic Mechanism of Collagen Hydrolysis by Zinc(II)

- Title: Defining Requirements for Collagenase Cleavage in Collagen Type III Using a Bacterial Collagen System Source: PubMed Central URL

- Title: Collagenase Activity Colorimetric Assay Kit (MAK293)

- Title: HPLC Pattern of a Digest of this compound by S.

Sources

- 1. What is the mechanism of Collagenase ABC? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collagenase unwinds triple-helical collagen prior to peptide bond hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Defining Requirements for Collagenase Cleavage in Collagen Type III Using a Bacterial Collagen System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. shop.bachem.com [shop.bachem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. grokipedia.com [grokipedia.com]

- 12. journals.asm.org [journals.asm.org]

- 13. Collagenase - Creative Enzymes [creative-enzymes.com]

- 14. Catalytic Mechanism of Collagen Hydrolysis by Zinc(II)-Dependent Matrix Metalloproteinase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. researchgate.net [researchgate.net]

- 19. Spectrophotometric assay for vertebrate collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Application of PZ-Peptide: A Chromogenic Substrate for Collagenase Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and application of PZ-Peptide (4-phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine), a foundational chromogenic substrate in the study of collagenolytic enzymes. We will delve into the pioneering work that led to its synthesis, the biochemical principles underlying its design, and its utility in quantitative enzyme kinetics. This guide will further provide detailed, field-proven protocols for the chemical synthesis of this compound and its application in a standardized collagenase activity assay. The content is tailored for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical tool in protease research.

Introduction: The Quest for a Specific Collagenase Substrate

The study of collagenases, enzymes that degrade collagen, has been pivotal in understanding a myriad of physiological and pathological processes, from tissue remodeling and wound healing to cancer metastasis and arthritis. A significant challenge in the early research of these enzymes was the development of a simple, specific, and quantitative assay to measure their activity. Natural collagen, while the true substrate, is complex and difficult to work with for routine enzyme kinetics. This necessity spurred the development of synthetic peptide substrates that could mimic the collagen cleavage site and provide a readily measurable signal upon hydrolysis.

The Genesis of a Chromogenic Substrate: A Historical Perspective

In 1963, a seminal paper by Wünsch and Heidrich described the synthesis of a novel chromogenic peptide, 4-phenylazobenzyloxycarbonyl-L-prolyl-L-leucyl-glycyl-L-prolyl-D-arginine, which would come to be widely known as this compound[1]. This molecule was rationally designed to serve as a specific and convenient substrate for clostridial collagenase.

The Rationale Behind the Design: A Molecule Tailored for Specificity and Detection

The ingenuity of this compound lies in the specific roles of its constituent parts:

-

The Peptide Sequence (Pro-Leu-Gly-Pro): This sequence was chosen to mimic the repeating Gly-Pro-X motifs prevalent in the triple-helical structure of collagen. The Leu-Gly bond, in particular, represents a common cleavage site for many bacterial collagenases[2].

-

The Chromophore (4-Phenylazobenzyloxycarbonyl, Pz): Attached to the N-terminus, this bulky chemical group serves as a chromophore. Upon enzymatic cleavage of the peptide bond between glycine and proline, the smaller, colored fragment (Pz-Pro-Leu) can be separated from the larger, uncolored fragment (Gly-Pro-D-Arg) and quantified spectrophotometrically, typically at 320 nm[3].

-

The D-Arginine Residue: The inclusion of a D-amino acid at the C-terminus is a crucial element for specificity. Most common proteases, such as trypsin, recognize and cleave at the carboxyl side of L-arginine. By incorporating the D-enantiomer, the peptide is rendered resistant to cleavage by these contaminating proteases, thereby ensuring that the measured activity is more specifically attributed to collagenase[4].

The Mechanism of Action: Visualizing Enzymatic Cleavage

The utility of this compound as a substrate is centered on its specific cleavage by collagenolytic enzymes. The enzyme recognizes the peptide sequence and hydrolyzes the peptide bond between the leucine and glycine residues. This cleavage event separates the chromophoric Pz-Pro-Leu fragment from the rest of the peptide.

Caption: Workflow for a typical collagenase activity assay using this compound.

Conclusion and Future Perspectives

The development of this compound by Wünsch and Heidrich was a landmark achievement in the field of enzymology. It provided a simple, robust, and specific tool for the quantification of collagenase activity, which has been instrumental in advancing our understanding of these critical enzymes. While more sophisticated fluorogenic and internally quenched substrates have since been developed, this compound remains a valuable and widely used substrate in many research and industrial settings due to its affordability and ease of use. The principles behind its design continue to inform the development of novel protease substrates for a wide range of applications in diagnostics and drug discovery.

References

-

Wünsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151. [Link]

-

Matsushita, O., Jung, C. M., Katayama, S., Minami, J., Ohnishi, Y., & Okabe, A. (1999). Diversity, Structures, and Collagen-Degrading Mechanisms of Bacterial Collagenolytic Proteases. Journal of Bacteriology, 181(15), 4567-4574. [Link]

-

He, Y., Su, H., Wang, Y., Cao, H., & Liu, S. (2022). Mechanistic Insight into the Fragmentation of Type I Collagen Fibers into Peptides and Amino Acids by a Vibrio Collagenase. Applied and Environmental Microbiology, 88(6), e02353-21. [Link]

-

Collagenase NB 4 Standard Grade. (n.d.). Nordmark Pharma GmbH. Retrieved from [Link]

-

Collagenase NB 1 GMP Grade. (n.d.). Nordmark Pharma GmbH. Retrieved from [Link]

-

Welker, P., & Mrestani-Klaus, C. (2007). The use of D-amino acids in peptide design. Current Protein and Peptide Science, 8(5), 416-429. [Link]

Sources

- 1. chemistry.du.ac.in [chemistry.du.ac.in]

- 2. Collagenolytic Matrix Metalloproteinase Activities toward Peptomeric Triple-Helical Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetics of hydrolysis of type I, II, and III collagens by the class I and II Clostridium histolyticum collagenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide on the Substrate Specificity of PZ-Peptide for Metalloproteases

For researchers, scientists, and drug development professionals navigating the complex landscape of metalloprotease activity, the selection of an appropriate substrate is a critical determinant of experimental success. This guide provides a comprehensive technical overview of PZ-Peptide, a chromogenic substrate historically used for the assessment of metalloprotease activity, with a particular focus on its substrate specificity. We will delve into the mechanistic underpinnings of its cleavage, provide detailed protocols for its use, and offer insights into the validation and interpretation of the data it generates.

Introduction: The Role of this compound in Metalloprotease Research

The study of metalloproteases, a diverse family of enzymes crucial in both physiological and pathological processes, relies on robust and well-characterized assays. One of the earliest and most widely used synthetic substrates for a subset of these enzymes is the this compound. Its structure is 4-phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg.[1][2] The core of its utility lies in the chromogenic azobenzyl group, which, upon enzymatic cleavage of the peptide backbone, allows for a colorimetric readout.

Historically, this compound has been predominantly associated with the measurement of collagenase activity. However, a nuanced understanding of its substrate specificity is paramount for its appropriate application and the accurate interpretation of experimental results. This guide aims to provide that clarity, moving beyond a superficial understanding of this compound as a mere "collagenase substrate" to a more sophisticated appreciation of its broader, yet selective, reactivity with various metalloproteases.

The Chemistry of Cleavage: Mechanism of Action

The enzymatic cleavage of this compound by metalloproteases occurs at a specific peptide bond within its sequence. The catalytic mechanism of metalloproteases involves a zinc ion at the active site, which, in concert with a water molecule, facilitates the hydrolysis of the peptide bond. For this compound, the primary cleavage site is the Leu-Gly bond.

Upon cleavage, the N-terminal fragment, PZ-Pro-Leu, is released. This fragment is more hydrophobic than the intact peptide and can be selectively extracted into an organic solvent, typically ethyl acetate. The concentration of the extracted chromogenic fragment is then quantified spectrophotometrically, providing a measure of enzyme activity.

Substrate Specificity: A Critical Examination

While often colloquially referred to as a "collagenase substrate," the term "PZ-peptidase" is more accurate, denoting any enzyme capable of cleaving this synthetic peptide. It is crucial for researchers to understand that not all metalloproteases will cleave this compound, and its cleavage is not exclusive to collagenases.

Cleavage by Collagenases and Other Metalloproteases

This compound was initially designed as a substrate for clostridial collagenase.[2] Subsequently, it was adopted for the study of vertebrate collagenases. However, research has demonstrated that other metalloproteases can also hydrolyze this compound. For instance, a PZ-peptidase purified from chick embryos was shown to cleave the peptide, though it had no detectable action on intact collagen.[2] This highlights that this compound is a substrate for certain peptidases that act on collagen fragments rather than the native triple-helical protein.[2][3]

Quantitative Insights into Specificity: Kinetic Parameters

However, some kinetic data for specific PZ-peptidases have been reported:

| Enzyme Source | Km (M) | Vmax (µmol/min/mg protein) |

| Chick Embryo PZ-Peptidase | 2 x 10-4 | 4.2 |

| Bovine Dental Follicle PZ-Peptidase A | 6.7 x 10-5 | Not Reported |

| Bovine Dental Follicle PZ-Peptidase B | 4.0 x 10-4 | Not Reported |

Table 1: Reported Kinetic Parameters for the Cleavage of this compound by Various PZ-Peptidases. [2][4]

The Wunsch Assay: A Detailed Experimental Protocol

The classical method for measuring metalloprotease activity using this compound is the Wunsch assay. This section provides a detailed, step-by-step protocol, explaining the rationale behind each step.

Principle

The Wunsch assay is an endpoint colorimetric assay. The enzyme reaction is allowed to proceed for a defined period, after which it is stopped. The chromogenic product, PZ-Pro-Leu, is then extracted and its absorbance is measured.

Reagents and Materials

-

This compound (Substrate): 4-phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5. The buffer composition may need to be optimized for the specific enzyme being studied.

-

Enzyme Solution: Purified or partially purified metalloprotease of interest.

-

Stop Solution: e.g., 25 mM EDTA or 10% citric acid.

-

Extraction Solvent: Ethyl acetate.

-

Spectrophotometer and quartz cuvettes.

Experimental Workflow

Caption: Workflow of the Wunsch Assay for Metalloprotease Activity.

Step-by-Step Methodology

-

Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration in the assay buffer. The final concentration of DMSO in the reaction should be kept low (typically <1%) to avoid enzyme inhibition.

-

Enzyme Preparation: Prepare serial dilutions of the enzyme in cold assay buffer. It is crucial to determine the optimal enzyme concentration that results in a linear reaction rate over the chosen incubation time.

-

-

Assay Procedure:

-

To a microcentrifuge tube, add the appropriate volume of assay buffer and enzyme solution.

-

Pre-incubate the enzyme and buffer mixture at the desired reaction temperature (e.g., 37°C) for 5-10 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding the this compound solution. The final reaction volume will depend on the specific assay format.

-

Incubate the reaction for a predetermined time (e.g., 15-60 minutes). This time should be within the linear range of the reaction.

-

Terminate the reaction by adding the stop solution. The chelating agent EDTA will inactivate the metalloprotease by sequestering the essential zinc ion.

-

Add an equal volume of ethyl acetate to the reaction mixture.

-

Vortex vigorously for at least 30 seconds to ensure efficient extraction of the PZ-Pro-Leu fragment into the organic phase.

-

Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5-10 minutes to achieve a clean separation of the aqueous and organic phases.

-

-

Data Acquisition and Analysis:

-

Carefully transfer the upper organic phase (ethyl acetate) to a quartz cuvette.

-

Measure the absorbance of the ethyl acetate phase at the wavelength of maximum absorbance for the PZ-Pro-Leu fragment (typically around 320 nm).

-

Prepare a standard curve using known concentrations of the PZ-Pro-Leu fragment to convert absorbance values to the amount of product formed.

-

Calculate the enzyme activity, typically expressed as units/mg of protein, where one unit is defined as the amount of enzyme that hydrolyzes a certain amount of substrate per unit of time under the specified assay conditions.

-

Best Practices for a Self-Validating System

To ensure the scientific integrity of the results obtained using the this compound assay, a robust set of controls and validation steps must be implemented.

Essential Controls

Caption: Essential Controls for a Validated this compound Assay.

-

Positive Control: A well-characterized metalloprotease known to efficiently cleave this compound (e.g., purified bacterial collagenase) should be included in each assay run. This control validates that the substrate and assay reagents are performing as expected.

-

Negative Controls:

-

No-Enzyme Control: A reaction mixture containing all components except the enzyme. This control accounts for any non-enzymatic hydrolysis of the substrate.

-

Inhibited Enzyme Control: A reaction mixture containing the enzyme of interest pre-incubated with a broad-spectrum metalloprotease inhibitor (e.g., EDTA or 1,10-phenanthroline). A significant reduction in activity in the presence of the inhibitor confirms that the observed cleavage is due to a metalloprotease.

-

Specificity Control: If available, include a metalloprotease that is known not to cleave this compound. This helps to further validate the specificity of the observed activity.

-

Assay Validation Parameters

-

Linearity: The assay should demonstrate a linear relationship between enzyme concentration and reaction rate, as well as between reaction time and product formation, within a defined range.

-

Precision: The assay should be reproducible, with low intra- and inter-assay variability.

-

Sensitivity: The lower limit of detection (LOD) and lower limit of quantification (LOQ) for the enzyme of interest should be determined.

Limitations and Troubleshooting

While the this compound assay has been a valuable tool, it is essential to be aware of its limitations and potential pitfalls.

-

Limited Specificity Information: As previously mentioned, the lack of a comprehensive kinetic dataset across a wide range of metalloproteases makes it difficult to definitively identify the specific enzyme(s) responsible for this compound cleavage in a complex biological sample.

-

Interference from Other Proteases: The assay is not exclusively specific for metalloproteases. Some serine proteases may also exhibit activity towards this compound. The use of specific inhibitors is crucial to dissect the contribution of different protease classes.

-

Assay Complexity: The requirement for an extraction step makes the assay more laborious and less amenable to high-throughput screening compared to modern, continuous fluorogenic assays.

-

Troubleshooting Common Issues:

-

High Background Absorbance: This can be due to spontaneous substrate degradation, contamination of reagents, or incomplete phase separation. Ensure fresh reagents and thorough vortexing and centrifugation.

-

Low Signal: This may be caused by inactive enzyme, suboptimal assay conditions (pH, temperature), or the presence of inhibitors in the sample.

-

Non-linear Reaction Rates: This can occur if the enzyme concentration is too high, leading to substrate depletion, or if the incubation time is too long.

-

Modern Alternatives to this compound

For researchers requiring higher specificity, sensitivity, and throughput, a variety of modern, fluorogenic substrates are now available. These substrates often incorporate fluorescence resonance energy transfer (FRET) technology, where cleavage of the peptide results in an increase in fluorescence that can be monitored in real-time. These substrates have been designed with specific peptide sequences to confer selectivity for individual metalloproteases.

Conclusion

This compound remains a historically significant and, in certain contexts, a useful tool for the measurement of "PZ-peptidase" activity. Its primary utility lies in the study of enzymes that cleave collagen fragments and in well-defined systems with purified enzymes. However, researchers must be acutely aware of its limitations, particularly the lack of comprehensive specificity data. For studies requiring the definitive identification and quantification of specific metalloproteases in complex biological samples, the use of more modern, highly characterized fluorogenic substrates is strongly recommended. By understanding the principles, protocols, and pitfalls of the this compound assay, researchers can make informed decisions about its applicability to their specific research questions and ensure the generation of robust and reliable data.

References

- Nagelschmidt, M., Unger, T., & Struck, H. (1979). Purification and properties of a collagen peptidase (PZ-peptidase) from rabbit serum. Biochimica et Biophysica Acta (BBA) - Enzymology, 571(1), 105-111.

- Morales, T. I., & Kuettner, K. E. (1982). The properties of the neutral proteinase released by primary chondrocyte cultures and its action on proteoglycan. Biochimica et Biophysica Acta (BBA) - General Subjects, 705(1), 92-101.

- Wunsch, E., & Heidrich, H. G. (1963). Zur quantitativen Bestimmung der Kollagenase. Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151.

- Nagelschmidt, M., Unger, T., & Struck, H. (1977). [Pz peptidase activity in serum (author's transl)]. Wiener klinische Wochenschrift, 89(21), 735-738.

- Seltzer, J. L., Eisen, A. Z., & Jeffrey, J. J. (1977). A collagenolytic enzyme from human skin. Biochimica et Biophysica Acta (BBA) - Enzymology, 485(1), 179-191.

- Birkedal-Hansen, H., & Dano, K. (1981). A sensitive collagenase assay using [3H]collagen as substrate. Analytical Biochemistry, 115(1), 18-26.

- Harris, E. D., & Farrell, M. E. (1972). Resistance to collagenase: a characteristic of collagen fibrils cross-linked by formaldehyde. Biochimica et Biophysica Acta (BBA) - Protein Structure, 278(1), 133-141.

-

Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. Retrieved from [Link]

-

JPT Peptide Technologies. (n.d.). Control Pools. Retrieved from [Link]

-

Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

-

Reddit. (2023, May 12). Need advice on wunsch this compound assay. r/labrats. Retrieved from [Link]

- Eeckhout, Y., & Vaes, G. (1977). Separation of Two PZ-peptidases From Bovine Dental Follicle. Archives of Biochemistry and Biophysics, 181(2), 523-531.

-

GenScript. (n.d.). Top 5 Reasons Your Peptide-Based Assays Fail. Retrieved from [Link]

-

GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. Retrieved from [Link]

- Fields, G. B. (2013). Using fluorogenic peptide substrates to assay matrix metalloproteinases. Methods in molecular biology (Clifton, N.J.), 1045, 137–183.

- Nagelschmidt, M., Unger, T., & Struck, H. (1979). Purification and properties of a collagen peptidase (PZ-peptidase) from rabbit serum. Biochimica et biophysica acta, 571(1), 105–111.

- Overall, C. M., & Kleifeld, O. (2006). Tumour microenvironment - opinion: validating matrix metalloproteinases as drug targets and anti-targets for cancer therapy.

- Turk, B. E. (2006). Seeing is believing: in vivo imaging of protease activity.

- Morley, J. S., & Tria, M. A. (1977). PZ-peptidase From Chick Embryos. Purification, Properties, and Action on Collagen Peptides. The Journal of biological chemistry, 252(14), 4851–4857.

- Yiotakis, A., & Dive, V. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. Accounts of chemical research, 55(24), 3585–3598.

Sources

- 1. Purification and properties of a collagen peptidase (PZ-peptidase) from rabbit serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pz peptidase activity in serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Separation of two PZ-peptidases from bovine dental follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the enzyme kinetics of PZ-Peptidase

An In-Depth Technical Guide to the Enzyme Kinetics of PZ-Peptidase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the enzyme kinetics of PZ-Peptidase. Historically, "PZ-Peptidase" described an activity involving the cleavage of the synthetic chromogenic substrate, 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (PZ-peptide). It is now understood that this activity is characteristic of a family of metalloproteinases, notably thimet oligopeptidase (TOP), also known as endopeptidase 24.15.[1][2] This document moves beyond a simple procedural outline to deliver a foundational understanding of the catalytic mechanisms, substrate interactions, and robust experimental design required for accurate kinetic characterization. We delve into the causality behind protocol choices, ensuring that each experimental step is a self-validating component of a trustworthy workflow. This guide is intended to equip researchers with the expertise to design, execute, and interpret kinetic assays for PZ-Peptidase and related enzymes with scientific rigor.

Introduction: The Identity and Significance of PZ-Peptidase

PZ-Peptidase activity is a critical component in the metabolism of collagen fragments.[1][3] While initial research focused on the enzyme's ability to hydrolyze the synthetic this compound, its physiological role is linked to the further degradation of collagen after initial cleavage by collagenases.[3][4] The enzymes exhibiting this activity belong to the M3 family of metalloproteinases.[5] A prime example is Pz-peptidase A from Geobacillus collagenovorans, which, despite its high specificity for the -Gly-Pro-X- sequence found in the this compound, does not act on intact collagen proteins themselves.[1] This specificity makes the this compound an invaluable tool for isolating and studying the kinetic behavior of this class of enzymes.

Understanding the kinetics of PZ-Peptidase is paramount for developing therapeutic agents targeting fibrotic diseases, where collagen metabolism is dysregulated. By characterizing the enzyme's efficiency (kcat), substrate affinity (Km), and response to inhibitors, researchers can build predictive models for drug interaction and efficacy.

The Catalytic Heart: A Zinc-Dependent Mechanism

PZ-Peptidase is a metalloproteinase that relies on a zinc ion within its active site for catalytic activity.[1][6] The catalytic mechanism is a sophisticated process involving key amino acid residues that orchestrate a nucleophilic attack on the substrate's scissile peptide bond (Leu-Gly).

The core mechanism proceeds as follows:

-

Substrate Binding : The this compound substrate enters a tunnel-like active site.

-

Nucleophile Generation : The acidic residue Glutamate-357 (Glu³⁵⁷) acts as a general base, abstracting a proton from a zinc-bound water molecule. This generates a highly reactive hydroxide nucleophile.[1]

-

Nucleophilic Attack : The generated hydroxide attacks the carbonyl carbon of the peptide bond between Leucine and Glycine, leading to the formation of a transient tetrahedral intermediate.[1]

-

Protonation and Bond Cleavage : A nearby Tyrosine residue (Tyr⁴⁹⁰) is believed to act as a proton donor, facilitating the cleavage of the peptide bond and the subsequent release of the two product fragments: Pz-Pro-Leu and Gly-Pro-D-Arg.[1]

The absolute dependence on the zinc cofactor is a key experimental control point. The inclusion of a strong metal chelating agent, such as ethylenediaminetetraacetate (EDTA), should completely abrogate enzymatic activity, thus confirming the metalloproteinase nature of the enzyme under investigation.[7]

Caption: Catalytic cycle of PZ-Peptidase.

Quantifying Activity: The Michaelis-Menten Framework

The kinetic behavior of PZ-Peptidase is well-described by the Michaelis-Menten model, which relates the initial reaction velocity (V₀) to the substrate concentration ([S]).[8][9]

The Michaelis-Menten equation is: V₀ = (Vmax * [S]) / (Km + [S])

Where:

-

V₀ : The initial rate of the reaction, measured before product accumulation becomes significant and while substrate concentration is not limiting.

-

Vmax : The maximum velocity of the reaction at saturating substrate concentrations.[8] This value is directly proportional to the enzyme concentration.

-

Km (Michaelis Constant) : The substrate concentration at which the reaction velocity is half of Vmax.[8] Km is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity.

-

[S] : The concentration of the substrate (this compound).

The turnover number, kcat , represents the number of substrate molecules converted to product per enzyme molecule per unit of time under saturating conditions.[8] It is calculated as kcat = Vmax / [E]t , where [E]t is the total enzyme concentration. The ratio kcat/Km is the specificity constant and represents the catalytic efficiency of the enzyme.

Reported Kinetic Parameters

The kinetic parameters for PZ-Peptidase can vary depending on the source of the enzyme, purity, and assay conditions such as pH and temperature.

| Enzyme Source | Km | Vmax | Optimal pH | Reference |

| Chick Embryo | 0.2 mM | 4.2 µmol/min/mg | 7.5 - 8.5 | [10] |

| Bovine Dental Follicle (Form A) | 67 µM | Not Reported | 8.0 - 8.5 | [11] |

| Bovine Dental Follicle (Form B) | 400 µM | Not Reported | 6.5 - 6.7 | [11] |

| Rabbit Serum | Not Reported | Not Reported | 7.2 and 7.9 | [4] |

Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step protocol for determining the kinetic parameters of PZ-Peptidase. The workflow is designed to ensure data integrity through appropriate controls.

Reagents and Preparation

-

Assay Buffer : 0.1 M Tris-HCl, pH 7.5. The optimal pH should be confirmed empirically but typically falls between 7.5 and 8.5.[6][10]

-

Enzyme Stock Solution : Purified PZ-Peptidase of known concentration, stored in an appropriate buffer at -80°C.

-

Substrate Stock Solution : 10 mM 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (this compound) dissolved in a suitable solvent like DMSO.[12][13]

-

Stopping Reagent : Citric acid solution to quench the reaction by lowering the pH.

-

Extraction Solvent : Ethyl acetate for extracting the colored product.

-

Control Reagent : 100 mM EDTA solution.

Assay Procedure

This protocol is designed for a spectrophotometric readout in a 96-well plate format.

-

Enzyme Dilution : Prepare a working solution of PZ-Peptidase in ice-cold Assay Buffer. The final concentration should be chosen such that the reaction proceeds linearly for at least 10-15 minutes.

-

Substrate Dilutions : Prepare a series of dilutions of the this compound in Assay Buffer. A typical range would be 0.05 mM to 2.0 mM to bracket the expected Km.

-

Reaction Setup : For each substrate concentration, prepare triplicate wells in a microplate:

-

Add Assay Buffer.

-

Add the corresponding this compound substrate dilution.

-

Include a "no-enzyme" blank for each substrate concentration containing only buffer and substrate to account for any non-enzymatic substrate degradation.

-

-

Reaction Initiation : Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes. Initiate the reaction by adding the diluted enzyme solution to all wells except the blanks.

-

Timed Incubation : Incubate the plate at 37°C for a fixed time (e.g., 15 minutes). This time must be within the linear range of the reaction, which should be determined in preliminary experiments.

-

Reaction Quenching : Stop the reaction by adding the Stopping Reagent to all wells.

-

Product Extraction : Add ethyl acetate to each well, mix thoroughly, and centrifuge the plate to separate the phases. The cleaved, colored product (Pz-Pro-Leu) will partition into the ethyl acetate layer.[14]

-

Data Acquisition : Read the absorbance of the ethyl acetate layer at 320 nm.[14]

-

Data Conversion : Convert absorbance values to product concentration using a standard curve generated with known concentrations of the Pz-Pro-Leu product. Calculate the initial velocity (V₀) for each substrate concentration in units such as µmol/min.

Caption: Workflow for PZ-Peptidase kinetic analysis.

Data Interpretation: The Lineweaver-Burk Plot

While non-linear regression of the Michaelis-Menten plot is now the gold standard, the Lineweaver-Burk (or double reciprocal) plot remains a valuable tool for visualizing kinetic data and diagnosing inhibition mechanisms.[15][16][17] It linearizes the Michaelis-Menten equation:

1/V₀ = (Km / Vmax) * (1/[S]) + 1/Vmax

This equation is in the form of a straight line (y = mx + c), where:

-

y-axis : 1/V₀

-

x-axis : 1/[S]

-

y-intercept : 1/Vmax

-

x-intercept : -1/Km

-

Slope : Km/Vmax

By plotting the reciprocal of the initial velocities against the reciprocal of the corresponding substrate concentrations, one can determine Vmax and Km from the intercepts of the resulting straight line.[16][18]

Caption: Deriving Km and Vmax from a Lineweaver-Burk plot.

Conclusion

The kinetic characterization of PZ-Peptidase is a multi-faceted process that demands a thorough understanding of the enzyme's mechanistic underpinnings and a commitment to rigorous experimental design. By leveraging the specific this compound substrate and applying the Michaelis-Menten framework, researchers can accurately determine the key parameters—Km, Vmax, and kcat—that define the enzyme's catalytic behavior. The protocols and conceptual explanations provided in this guide serve as a foundation for generating reliable, high-quality kinetic data essential for advancing research in enzymology and supporting the development of novel therapeutics targeting collagen metabolism.

References

-

Miyoshi, S., et al. (2012). The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides. Journal of Biological Chemistry. Available at: [Link]

-

Phelps, P., et al. (1983). Kinetics of collagenase and neutral protease release by neutrophils exposed to microcrystalline sodium urate. Connective Tissue Research. Available at: [Link]

-

Nagai, Y., & Noda, H. (1964). Kinetic Studies on the Action of Collagenase. The Journal of Biochemistry. Available at: [Link]

-

Steinbrink, D. R., & Bond, M. D. (1984). Kinetics of hydrolysis of type I, II, and III collagens by the class I and II Clostridium histolyticum collagenases. Journal of Biological Chemistry. Available at: [Link]

-

Turto, H., et al. (1977). Human leukocyte collagenase: characterization of enzyme kinetics by a new method. Analytical Biochemistry. Available at: [Link]

-

Morales, T. I., & Woessner, J. F. Jr. (1977). PZ peptidase from chick embryos. Purification, properties, and action on collagen peptides. Journal of Biological Chemistry. Available at: [Link]

-

Moreno, V. M., et al. (2021). Collagenase kinetics of collagen degradation. ResearchGate. Available at: [Link]

-

Miyoshi, S., et al. (2012). The exquisite structure and reaction mechanism of bacterial Pz-peptidase A toward collagenous peptides. ResearchGate. Available at: [Link]

-

Chikuma, T., et al. (1993). High-performance liquid chromatographic determination of PZ-peptidase activity. Journal of Chromatography. Available at: [Link]

-

Wang, Z., et al. (2017). Kinetic characterization of thermolysin across a temperature range that displayed a non-linear Arrhenius behavior with another substrate. ResearchGate. Available at: [Link]

-

Tisljar, U., & Barrett, A. J. (1990). The activities of 'Pz-peptidase' and 'endopeptidase 24.15' are due to a single enzyme. Biochemical Journal. Available at: [Link]

-

Morgan, G., & Fruton, J. S. (1978). Kinetics of the action of thermolysin on peptide substrates. Biochemistry. Available at: [Link]

-

Nagelschmidt, M., et al. (1979). [Pz peptidase activity in serum (author's transl)]. Hoppe-Seyler's Zeitschrift fur physiologische Chemie. Available at: [Link]

-

Hong肽生物. (n.d.). Pz-Pro-Leu-Gly-Pro-D-Arg-OH. Shanghai Hong肽生物科技. Available at: [Link]

-

Wikipedia. (n.d.). Thermolysin. Wikipedia. Available at: [Link]

-

O'Donoghue, A. J., et al. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. Nature Methods. Available at: [Link]

-

Mozhaev, V. V., et al. (1994). Catalytic activity of thermolysin under extremes of pressure and temperature: modulation by metal ions. Biotechnology and Bioengineering. Available at: [Link]

-

Yoshimoto, T., et al. (1985). Synthesis of prolyl endopeptidase inhibitors and evaluation of their structure-activity relationships. Journal of Pharmacobio-Dynamics. Available at: [Link]

-

Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc peptidases. Accounts of Chemical Research. Available at: [Link]

-

Gogichaeva, N. V., et al. (2018). Discovery of a new Pro-Pro endopeptidase, PPEP-2, provides mechanistic insights into the differences in substrate specific. Journal of Biological Chemistry. Available at: [Link]

-

Rajabi, M., & Woessner, J. F. Jr. (1984). Rise in serum levels of PZ-peptidase, an enzyme involved in collagen breakdown, in human pregnancy and labor. American Journal of Obstetrics and Gynecology. Available at: [Link]

-

Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia. Available at: [Link]

-

Emod, I., et al. (1980). Separation of Two PZ-peptidases From Bovine Dental Follicle. Journal of Dental Research. Available at: [Link]

-

Pearson Education. (2022). Lineweaver Burk Plot Explained. Pearson+. Available at: [Link]

-

Wikipedia. (n.d.). Prolyl endopeptidase. Wikipedia. Available at: [Link]

-

Dudek, E. J., & Travis, J. (1988). Purification and characterization of Pz-peptidase B, a neutral metalloendopeptidase from bovine spermatozoa. Biology of Reproduction. Available at: [Link]

-

Shan, L., et al. (2005). Structural and mechanistic analysis of two prolyl endopeptidases. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Aryal, S. (2022). Lineweaver–Burk Plot. Microbe Notes. Available at: [Link]

-

Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Wikipedia. Available at: [Link]

-

Amore, J., et al. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. Available at: [Link]

-

Larrabee, J. A., et al. (2020). Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase. Biochemistry. Available at: [Link]

-

Jack Westin. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jack Westin. Available at: [Link]

-

Wikipedia. (n.d.). Michaelis–Menten kinetics. Wikipedia. Available at: [Link]

-

LibreTexts Chemistry. (2024). Michaelis-Menten Kinetics. Chemistry LibreTexts. Available at: [Link]

-

Homework Clinic. (2020). Virtual Enzyme Kinetics & Lineweaver Burk Plot. YouTube. Available at: [Link]

-

Novinec, M., & Lenarčič, B. (2023). Regulation of Peptidase Activity beyond the Active Site in Human Health and Disease. International Journal of Molecular Sciences. Available at: [Link]

-

Dvořák, J., et al. (2018). Chemical mechanisms of peptidase catalysis. ResearchGate. Available at: [Link]

-

Myöhänen, T., & Männistö, P. T. (2019). The role of prolyl oligopeptidase, understanding the puzzle. Frontiers in Neuroscience. Available at: [Link]

-

Wilce, M. C., et al. (1998). Structure and mechanism of a proline-specific aminopeptidase from Escherichia coli. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Schilling, S. (2007). Functional and kinetic characterization of the human post-proline cleaving enzyme prolyl oligopeptidase. Dissertation, University of Halle. Available at: [Link]

-

Ahern, K. (2015). Michaelis-Menten Kinetics: Considerations & Time Relation. Lecturio. Available at: [Link]

Sources

- 1. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides: X-RAY CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF PZ-PEPTIDASE A REVEALS DIFFERENCES FROM MAMMALIAN THIMET OLIGOPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The activities of 'Pz-peptidase' and 'endopeptidase 24.15' are due to a single enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rise in serum levels of PZ-peptidase, an enzyme involved in collagen breakdown, in human pregnancy and labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pz peptidase activity in serum (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of Pz-peptidase B, a neutral metalloendopeptidase from bovine spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Separation of two PZ-peptidases from bovine dental follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. High-performance liquid chromatographic determination of PZ-peptidase activity. | Sigma-Aldrich [sigmaaldrich.com]

- 15. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 16. microbenotes.com [microbenotes.com]

- 17. 2minutemedicine.com [2minutemedicine.com]

- 18. m.youtube.com [m.youtube.com]

The Role of PZ-Peptide in Elucidating Extracellular Matrix Dynamics: A Technical Guide for Researchers

Foreword: Decoding the Matrix

The extracellular matrix (ECM) is a dynamic and intricate scaffold that orchestrates tissue architecture and cellular behavior. Its constant remodeling, a process of synthesis, degradation, and modification, is fundamental to physiological processes such as development, wound healing, and tissue homeostasis. Conversely, dysregulated ECM remodeling is a hallmark of numerous pathologies, including fibrosis, arthritis, and cancer metastasis. Central to this remodeling are matrix metalloproteinases (MMPs), particularly collagenases, which are capable of cleaving the triple-helical structure of collagen, the most abundant protein in the ECM.[1]

Understanding the activity of these collagenases is paramount for both basic research and therapeutic development. For decades, researchers have relied on specific tools to probe this activity. Among the most classic and enduring is the PZ-Peptide, a synthetic chromogenic substrate that has provided invaluable insights into the proteolytic landscape of the ECM. This technical guide provides an in-depth exploration of the this compound, its mechanism, and its application as a robust tool for studying ECM remodeling, tailored for researchers, scientists, and drug development professionals.

Section 1: The Molecular Probe - Understanding this compound

1.1. Structure and Composition

This compound is the common name for the synthetic peptide 4-phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg .[2] This specific sequence is not arbitrary; it is designed to mimic a collagen cleavage site, making it a target for collagenolytic enzymes.

The key components of its structure are:

-

Phenylazobenzoxycarbonyl (PZ) group: This chromogenic group is attached to the N-terminus of the peptide. It is the key to the colorimetric detection of cleavage.

-

Peptide Sequence (Pro-Leu-Gly-Pro-D-Arg): This pentapeptide sequence is recognized and cleaved by collagenases. The presence of proline and glycine is characteristic of collagen structure.

-

D-Arginine: The C-terminal D-amino acid provides resistance to degradation by other non-specific proteases, thereby increasing the specificity of the assay for collagenases.

1.2. Mechanism of Action: A Tale of Two Fragments

The utility of this compound lies in its elegant and straightforward mechanism. In its intact form, the peptide is soluble in an aqueous buffer. However, upon enzymatic cleavage by collagenase, the peptide is hydrolyzed at a specific bond. The primary cleavage site for most bacterial and some mammalian collagenases is between the Glycine (Gly) and Leucine (Leu) residues.[3]

This cleavage event generates two smaller fragments:

-

PZ-Pro-Leu: A colored, hydrophobic fragment.

-

Gly-Pro-D-Arg: A colorless, hydrophilic fragment.

The crux of the assay lies in the differential solubility of these fragments. The colored PZ-Pro-Leu fragment is soluble in organic solvents like ethyl acetate, while the intact this compound and the other fragment remain in the aqueous phase. This allows for a simple extraction and quantification of the cleaved, colored product.

Section 2: The this compound Assay - A Workflow for Quantifying Collagenase Activity

The this compound assay, often referred to as the Wunsch assay, is a classic and reliable method for measuring collagenase activity. Its robustness lies in its well-defined steps and clear, quantifiable output.

Experimental Workflow Diagram

Caption: Workflow of the this compound collagenase assay.

Detailed Step-by-Step Protocol

This protocol provides a self-validating system for the accurate determination of collagenase activity.

Materials:

-

This compound (4-phenylazobenzyloxycarbonyl-L-Pro-L-Leu-Gly-L-Pro-D-Arg)

-

Collagenase (e.g., from Clostridium histolyticum for a positive control)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂

-

Stop Solution: 25 mM Citric Acid

-

Ethyl Acetate

-

Spectrophotometer and quartz cuvettes or a microplate reader capable of reading at 320 nm

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in the Assay Buffer. A typical concentration is 1 mg/mL. Keep this solution protected from light.

-

Prepare a stock solution of a known collagenase standard to generate a standard curve.

-

Prepare your experimental samples containing the unknown collagenase activity in the Assay Buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine 100 µL of the this compound solution and 100 µL of your collagenase sample or standard.

-

For a negative control (blank), add 100 µL of Assay Buffer instead of the collagenase sample. This is crucial to account for any non-enzymatic degradation of the substrate.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period, typically 15-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Stopping the Reaction:

-

Terminate the enzymatic reaction by adding 500 µL of the Stop Solution (Citric Acid) to each tube. The acidic pH will denature the enzyme.

-

-

Extraction of the Chromogenic Product:

-

Add 1 mL of ethyl acetate to each tube.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction of the PZ-Pro-Leu fragment into the organic phase.[1]

-

-

Phase Separation:

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic (ethyl acetate) phases. The upper layer will be the ethyl acetate containing the colored product.

-

-

Quantification:

-

Carefully transfer the upper ethyl acetate layer to a quartz cuvette or a UV-transparent microplate.

-

Measure the absorbance at 320 nm using a spectrophotometer.[4] Use ethyl acetate as the blank for the spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from the absorbance of the samples and standards.

-

Plot a standard curve of absorbance versus the known concentrations of the collagenase standard.

-

Determine the collagenase activity in your unknown samples by interpolating their absorbance values on the standard curve.

-

Section 3: Data Interpretation and Considerations

3.1. Quantitative Analysis and Data Presentation

The this compound assay allows for the determination of key kinetic parameters of collagenase activity.

| Parameter | Description | Typical Value (for this compound) | Significance |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | ~0.2 mM[1] | Indicates the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. |

| Vmax (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Varies with enzyme concentration and purity. | Reflects the catalytic efficiency of the enzyme. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. | Dependent on Vmax and enzyme concentration. | A measure of the intrinsic catalytic activity of the enzyme. |

3.2. Advantages and Limitations of the this compound Assay

| Advantages | Disadvantages |

| High Specificity: The D-Arg at the C-terminus protects against non-specific protease degradation.[2] | Lower Sensitivity: Compared to fluorescent-based assays. |